2,4-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple stepsThe reaction conditions often include the use of reagents such as thionyl chloride, phosphorus oxychloride, and various amines . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential antitumor properties are being explored for cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The antitumor effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2,4-Dichloro-5-methylthiazole
- 3,4-Dimethoxyphenylthiazole
- 1,3,4-Thiadiazole derivatives These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the 2,4-dichlorobenzamide and 3,4-dimethoxyphenylmethyl groups in 2,4-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C18H15Cl2N3O3S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H15Cl2N3O3S/c1-25-14-6-3-10(7-15(14)26-2)8-16-22-23-18(27-16)21-17(24)12-5-4-11(19)9-13(12)20/h3-7,9H,8H2,1-2H3,(H,21,23,24) |
InChI Key |
VWBSIUIXWKEFAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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